molecular formula C23H29FO6 B1672235 Isoflupredone Acetate CAS No. 338-98-7

Isoflupredone Acetate

Cat. No.: B1672235
CAS No.: 338-98-7
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-GSLJADNHSA-N
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Description

Isoflupredone Acetate (CAS: 338-98-7) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its chemical structure includes a Δ¹ double bond, a 9α-fluorine substitution, and a 21-acetate ester group (Figure 1). The Δ¹ double bond enhances glucocorticoid receptor (GR) binding affinity and metabolic stability, while the 9α-fluorine substitution amplifies anti-inflammatory potency by up to 10-fold compared to non-fluorinated corticosteroids . The 21-acetate group improves lipid solubility, facilitating localized therapeutic effects in tissues such as joints or skin . Clinically, it is used to manage inflammatory conditions in veterinary medicine, with minimal mineralocorticoid activity due to structural modifications at the 16α and 17α positions .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045306
Record name Isoflupredone acetate
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

338-98-7
Record name Isoflupredone acetate
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Record name Isoflupredone acetate [USAN:USP]
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Record name Isoflupredone acetate
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Record name Isoflupredone 21-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoflupredone acetate is synthesized through a multi-step process involving the fluorination of prednisolone. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Isoflupredone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound. These derivatives are often studied for their pharmacological properties .

Scientific Research Applications

Pharmacological Profile

Isoflupredone acetate functions primarily by binding to glucocorticoid and mineralocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects. The compound is typically administered via intramuscular or topical routes, depending on the specific condition being treated.

Therapeutic Applications

1. Treatment of Bovine Ketosis
this compound is utilized in managing ketosis in dairy cows, a metabolic disorder that can occur during early lactation. A study involving 1,162 Holstein cows demonstrated that administration of this compound resulted in higher levels of beta-hydroxybutyrate and nonesterified fatty acids compared to control groups. However, it also led to an increased risk of developing subclinical ketosis .

2. Management of Respiratory Diseases
The compound has been evaluated as an adjunct therapy for acute respiratory diseases in cattle. In a controlled study, this compound was used alongside oxytetracycline in treating Mannheimia haemolytica bronchopneumonia. Results indicated improved clinical outcomes and weight gain among treated heifers compared to controls .

3. Treatment of Musculoskeletal Disorders
this compound is effective for musculoskeletal conditions in horses and cattle. It has been reported to alleviate inflammation and pain associated with joint disorders, enhancing recovery times and overall mobility in affected animals .

4. Use in Inflammatory Conditions
The drug is also applied in treating various inflammatory diseases across species. Its anti-inflammatory properties make it suitable for managing conditions like dermatitis and other hypersensitivity reactions .

Case Study 1: Bovine Ketosis

In a clinical trial assessing the efficacy of this compound for ketosis management, researchers found that cows receiving the drug had significant alterations in metabolic parameters. Specifically, those treated with both this compound and insulin exhibited lower glucose levels and higher concentrations of ketone bodies one week post-treatment compared to control groups .

Case Study 2: Respiratory Disease in Cattle

A study on the use of this compound with oxytetracycline showed that cattle treated with this combination had reduced clinical signs of pneumonia and improved feed intake over a 12-week period. The treatment group demonstrated faster recovery rates compared to those receiving only antibiotics .

Table 1: Summary of Therapeutic Uses

Condition Species Dosage Outcome
Bovine KetosisDairy Cows20 mg IM + InsulinIncreased ketone bodies; risk of subclinical ketosis
Acute Respiratory DiseaseCattle0.05 mg/kg IMImproved clinical signs; enhanced weight gain
Musculoskeletal DisordersHorses/CattleVaries by conditionReduced inflammation; improved mobility
Inflammatory ConditionsVarious AnimalsVariesAlleviation of symptoms; enhanced recovery

Mechanism of Action

Isoflupredone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis and release of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Redox Stress and Metabolic Pathways: Studies on Rhodospirillum rubrum () reveal that acetate metabolism intersects with amino acid biosynthesis (e.g., isoleucine) to balance redox stress. Isoflupredone’s 21-acetate group may mimic microbial acetate utilization pathways, where acetate derivatives modulate enzymatic activity (e.g., acetolactate synthase inhibition by isoleucine in ) .
  • Structural Optimization :

    • The 9α-fluorine in Isoflupredone mirrors metabolic adaptations in pathogens (), where fluorine substitutions enhance compound resilience against enzymatic degradation .

Biological Activity

Isoflupredone acetate is a synthetic glucocorticoid used primarily in veterinary medicine, particularly for treating inflammatory conditions in cattle and horses. This article explores its biological activity, pharmacokinetics, clinical applications, and associated research findings.

Pharmacological Properties

This compound exhibits both glucocorticoid and mineralocorticoid activities, making it effective in reducing inflammation and managing metabolic conditions. Its mechanism of action involves the modulation of immune responses and the regulation of glucose metabolism.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Type Synthetic glucocorticoid
Administration Intramuscular (IM), intravenous (IV), intra-articular
Half-life Varies by administration route
Primary Uses Treatment of inflammation, ketosis, and mastitis in livestock

Clinical Applications

  • Dairy Cattle : this compound is commonly used to treat clinical ketosis and other metabolic disorders in dairy cows. A study indicated that its administration, either alone or with insulin, significantly affected energy metabolism, leading to increased beta-hydroxybutyrate levels but also a higher incidence of subclinical ketosis compared to control groups .
  • Respiratory Infections : In feedlot heifers with Mannheimia haemolytica-induced bronchopneumonia, this compound was shown to enhance recovery when combined with oxytetracycline. The treatment improved feed intake and weight gain over a 12-week period .
  • Joint Inflammation : this compound is effective in managing joint inflammation in performance horses through intra-articular administration. Research demonstrated significant reductions in joint circumference and improved pain-free flexion following treatment .

Case Studies and Clinical Trials

  • A clinical trial involving 1,162 dairy cows assessed the effects of this compound on energy metabolism during early lactation. Results indicated that cows receiving isoflupredone showed altered serum metabolite concentrations, which correlated with increased risk of subclinical ketosis .
  • Another study focused on the impact of isoflupredone on plasma potassium levels in lactating cows. The findings revealed that multiple doses led to severe hypokalemia in some subjects, highlighting the need for careful monitoring during treatment .

Table 2: Summary of Key Research Findings

Study FocusFindings
Energy Metabolism in Dairy CowsIncreased beta-hydroxybutyrate; higher subclinical ketosis risk
Plasma Potassium LevelsSignificant decrease in potassium; risk of hypokalemia with multiple doses
Joint Inflammation in HorsesReduced joint circumference; improved flexion post-treatment

Q & A

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer: Publish detailed protocols with critical parameters (e.g., reaction temperature ±2°C, stirring speed 500 rpm). Include raw spectral data (IR, NMR) in supplementary files and cross-validate purity via independent labs using blinded samples .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoflupredone Acetate
Reactant of Route 2
Isoflupredone Acetate

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